molecular formula C28H22O6 B1246914 trans-delta-Viniferin CAS No. 204076-78-8

trans-delta-Viniferin

Cat. No. B1246914
CAS RN: 204076-78-8
M. Wt: 454.5 g/mol
InChI Key: LILPTCHQLRKZNG-OWOJBTEDSA-N
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Description

trans-delta-Viniferin belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. trans-delta-Viniferin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, trans-delta-viniferin is primarily located in the membrane (predicted from logP). Outside of the human body, trans-delta-viniferin can be found in alcoholic beverages and fruits. This makes trans-delta-viniferin a potential biomarker for the consumption of these food products.

Scientific Research Applications

Chemistry and Pharmacology : trans-delta-Viniferin, a derivative of resveratrol, is a notable stilbenoid synthesized by plants in response to various stressors, including microbial attacks, toxins, and UV radiation. It encompasses a variety of forms, each exhibiting significant biological activities that render them potentially useful in clinical research and drug development. The extensive range of biological activities includes anti-inflammatory, anti-cancer, anti-angiogenic, antioxidant, and neuroprotective effects among others. These properties underscore the potential of trans-delta-Viniferin and its derivatives as nutritional supplements and therapeutic agents for diverse illnesses (S. Fuloria et al., 2022).

Toxicological Evaluation : The application of trans-delta-Viniferin and other stilbenes in industries such as food necessitates a thorough understanding of their safety profile. While various studies have showcased their cytotoxic effects, highlighting their potential therapeutic applications, the scarcity of in vitro genotoxic studies and the absence of in vivo evaluations underline the need for comprehensive research to confirm their safety for consumer use, especially when considered as additives in the food industry (C. Medrano-Padial et al., 2021).

SIRT1 as a Therapeutic Target : trans-delta-Viniferin, among other natural compounds, has been identified to elevate SIRT1 levels, a protein implicated in regulating mitochondrial function, oxidative stress, and inflammation, all of which are pivotal in the pathogenesis of diabetic complications. This positions SIRT1 upregulation as a promising therapeutic strategy to combat the development and progression of diabetic complications, suggesting the potential role of trans-delta-Viniferin in this therapeutic context (Justyna Strycharz et al., 2018).

Antifungal Activity : The antifungal properties of phenolic and polyphenolic compounds, including trans-delta-Viniferin derived from various matrices of Vitis vinifera, against human pathogens have been explored, shedding light on their potential application in addressing human fungal diseases. The diversity in the chemical structure and the broad spectrum of biological activities of these compounds provide a promising avenue for developing novel antifungal therapies for human use (G. Simonetti et al., 2020).

properties

CAS RN

204076-78-8

Product Name

trans-delta-Viniferin

Molecular Formula

C28H22O6

Molecular Weight

454.5 g/mol

IUPAC Name

5-[(E)-2-[3-(3,5-dihydroxyphenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol

InChI

InChI=1S/C28H22O6/c29-20-6-4-18(5-7-20)28-27(19-12-23(32)15-24(33)13-19)25-11-16(3-8-26(25)34-28)1-2-17-9-21(30)14-22(31)10-17/h1-15,27-33H/b2-1+

InChI Key

LILPTCHQLRKZNG-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)/C=C/C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O

SMILES

C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O

synonyms

delta-viniferin
trans delta-veniferin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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